![molecular formula C13H14N2O4 B586883 DMABA-d6 NHS ester CAS No. 1175002-04-6](/img/structure/B586883.png)
DMABA-d6 NHS ester
Overview
Description
DMABA-d6 NHS ester is a derivatizing reagent used in combination with DMABA NHS ester for Phosphatidylethanolamine (PE) lipids. This facilitates MS characterization and quantifies relative changes in their abundance .
Synthesis Analysis
DMABA-d6 NHS ester is a deuterated lipid that suits to derivatize lipids . It was developed by Dr. Robert Murphy’s laboratory at the University of Colorado to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry .Molecular Structure Analysis
The molecular formula of DMABA-d6 NHS ester is C13H14N2O4 . It has a molecular weight of 268.30 g/mol . The InChI code is InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3 .Chemical Reactions Analysis
DMABA NHS ester reacts with the primary amine group of PE lipids. This facilitates the use of electrospray tandem mass spectrometry for the detection of diacyl, ether, and plasmalogen PE lipids that cannot be readily observed otherwise .Physical And Chemical Properties Analysis
DMABA-d6 NHS ester has a molecular weight of 268.30 g/mol . It has a XLogP3-AA value of 1 . It has 0 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass is 268.13301741 g/mol . The monoisotopic mass is also 268.13301741 g/mol . The topological polar surface area is 66.9 Ų . The heavy atom count is 19 . The formal charge is 0 . The complexity is 370 .Scientific Research Applications
Mass Spectrometry
DMABA-d6 NHS ester reagents were developed to create PE derivatives where all subclasses and potentially oxidized products could be universally detected using a common precursor ion in the positive ion mode by Mass Spectrometry .
Lipid Derivatization
Deuterium enriched 4-(dimethylamino) benzoic acid (DMABA) N -hydroxysuccinimide (NHS) ester reagents (d0, d4, d6, d10) derivatize the primary amine group of lipids, such as glycerophosphoethanolamine (PE) lipid species .
Internal Standard for Quantification
DMABA-d6 NHS ester serves as an internal standard for the quantification of DMABA NHS ester .
Characterization of PE Lipids
DMABA-d6 and DMABA NHS esters facilitate the characterization of PE lipids via electrospray mass spectrometry by providing a common precursor ion scan for diacyl, ether, and plasmalogen PE lipids .
Study of Relative Changes in PE Lipid Abundance
DMABA NHS ester has been used in combination with DMABA NHS ester- d4, - d6, and - d10 to study relative changes in PE lipid abundance before and after radical oxidation .
Biochemical Pathways of Fatty Acid Synthesis
PE lipids are important components of cell membranes and biochemical pathways of fatty acid synthesis that contain abundant polyunsaturated fatty acyl groups .
Mechanism of Action
Safety and Hazards
Future Directions
DMABA-d6 NHS ester is intended for use in combination with DMABA NHS ester as a derivatizing reagent for Phosphatidylethanolamine (PE) lipids in order to facilitate MS characterization and to quantify relative changes in their abundance . It has been shown to facilitate the characterization of PE lipids via electrospray mass spectrometry by providing a common precursor ion scan for diacyl, ether, and plasmalogen PE lipids . Furthermore, application of split-and-pool methodology allows for relative changes in endogenous PE lipid levels between control and treated samples to be measured .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis(trideuteriomethyl)amino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-14(2)10-5-3-9(4-6-10)13(18)19-15-11(16)7-8-12(15)17/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFZOAQGYOQTG-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206770 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DMABA-d6 NHS ester | |
CAS RN |
1175002-04-6 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1175002-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl 4-[di(methyl-d3)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601206770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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